![molecular formula C19H22N4O3S B3011388 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate CAS No. 868219-43-6](/img/structure/B3011388.png)
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery
1,2,4-Triazole derivatives are prominent in the pharmaceutical industry due to their therapeutic potential. They exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties . For instance, certain triazole derivatives have shown promising cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drugs .
Organic Synthesis
The triazole ring serves as a versatile intermediate in organic synthesis. It can act as a scaffold for the construction of more complex molecules. The click chemistry approach, which often involves triazoles, is a popular method for creating diverse chemical libraries for screening in drug development .
Polymer Chemistry
Triazoles can be incorporated into polymers to enhance their properties. For example, they can improve the thermal stability of polymers or confer novel attributes like self-healing or electrical conductivity. This makes them useful in materials science and engineering applications .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding, triazoles are useful in supramolecular chemistry. They can form host-guest complexes and are used in the design of molecular recognition systems, which have implications in sensing and catalysis .
Bioconjugation and Chemical Biology
In bioconjugation, triazoles can link biomolecules to other chemical entities without disrupting biological function. This is crucial for creating targeted drug delivery systems, diagnostic agents, and tools for probing biological systems .
Fluorescent Imaging
Triazole derivatives can act as fluorescent probes due to their electronic properties. They are used in imaging techniques to study biological processes at the molecular level, providing insights into cell biology and disease pathology .
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases , ischemic stroke, and traumatic brain injury . The compound acts as a neuroprotective and anti-neuroinflammatory agent .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Similar compounds in the 1,2,4-triazole class have been noted for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
The result of the compound’s action is the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This leads to promising neuroprotective and anti-inflammatory properties .
Action Environment
The synthesis and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-3-5-13(6-4-12)15(16-17(24)23-19(27-16)20-11-21-23)22-9-7-14(8-10-22)18(25)26-2/h3-6,11,14-15,24H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUSDMCBIPKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate |
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